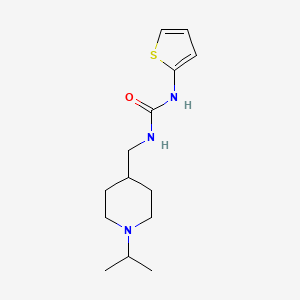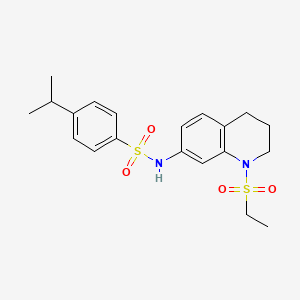![molecular formula C10H19NO3 B2420238 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine CAS No. 1909326-62-0](/img/structure/B2420238.png)
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine” is a chemical compound with the CAS Number: 1909326-62-0 . Its IUPAC name is 2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine . The molecular weight of this compound is 201.27 .
Physical and Chemical Properties This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Unsupported μ‐Oxo‐ and μ‐Hydroxo‐Iron(III) Dimers and Mononuclear Iron(III) Complexes : Research on hydroxo- and oxo-bridged diiron(III) and mononuclear iron(III) complexes with pyridylbis(aminophenol) ligands, including 2-methyl-2-(pyridin-2-yl)propane-1,3-diyl derivatives, revealed insights into their synthesis, structural stabilization, and electrochemical properties. This work contributes to understanding the coordination chemistry and potential applications of these compounds in various fields including catalysis and material science (Shakya, Powell, & Houser, 2009).
Polymerization and Materials Science
- Microwave-assisted Synthesis of Phosphorus-containing Spiroorthoester : The synthesis of a novel phosphorus-containing spiroorthoester under microwave irradiation offers a quick and efficient method for creating new monomers for polymerization. This has implications in the development of poly(ether-ester)s with unique properties, highlighting the versatility of spiro compounds in material science (Canadell, Mantecon, & Cádiz, 2006).
Synthesis of Novel Compounds and Derivatives
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This research outlines the development of a practical, efficient, and stereoselective process for synthesizing a key intermediate in the preparation of specific antibiotics. The process involves asymmetric Michael addition and stereoselective alkylation, demonstrating the potential of spiro compounds in synthesizing biologically active molecules (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Bioorganic and Medicinal Chemistry
- Piperidine Dispiro-1,2,4-Trioxane Analogues : The study presents the synthesis of dispiro trioxane analogues and their potential as antimalarial agents. The findings highlight the significance of spiro compounds in developing novel therapeutic agents, especially in the realm of infectious diseases (Sabbani, Stocks, Ellis, Davies, Hedenstrom, Ward, & O’Neill, 2008).
Advanced Polymer Technologies
- Phosphorus-containing Thermosets by Cationic Copolymerization : This research demonstrates the synthesis and properties of materials obtained from copolymerizing bis[(1,4,6-trioxaspiro[4.4]nonan-2-yl)-methyloxy] ethane with diglycidyl ether of bisphenol A and phosphorus-containing glycidyl compounds. The resulting materials show enhanced flame retardancy and low shrinkage, indicating the utility of spiro compounds in advanced polymer technologies (Canadell, Mantecon, & Cádiz, 2008).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHYSKFCPWYJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1COCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)
![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)


![6-Cyclopropyl-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2420161.png)
![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)

![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)
![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)


![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)

